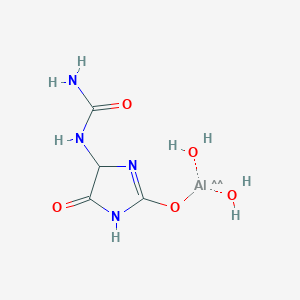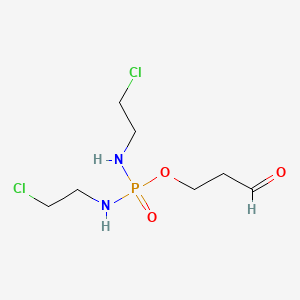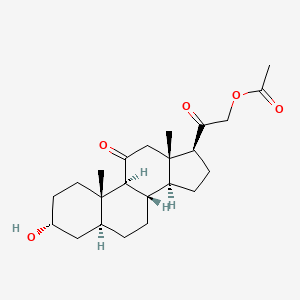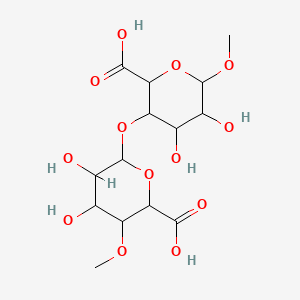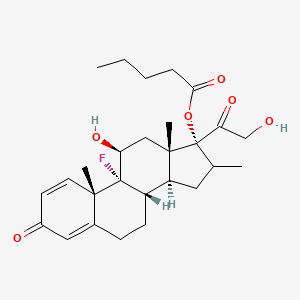
Betamethasone valerate
描述
醋酸倍他米松是一种合成的糖皮质激素酯,具体而言,是倍他米松的17-戊酸酯。由于其抗炎和免疫抑制特性,它广泛应用于皮肤科。 醋酸倍他米松通常用于治疗各种皮肤病,例如湿疹、牛皮癣和皮炎,因为它比其他糖皮质激素具有更高的疗效和更低的类固醇诱发的不良反应发生率 .
作用机制
醋酸倍他米松通过其糖皮质激素活性发挥作用。它与细胞质中的糖皮质激素受体结合,形成受体-配体复合物。这种复合物转运到细胞核,在那里它与 DNA 中的糖皮质激素反应元件结合,调节靶基因的转录。 该化合物抑制促炎细胞因子和介质的产生,从而减少炎症和免疫反应 .
类似化合物:
- 二丙酸倍他米松
- 丙酸氯倍他索
- 醋酸氢化可的松
比较: 醋酸倍他米松在效力和安全性方面具有独特的平衡。与二丙酸倍他米松和丙酸氯倍他索相比,醋酸倍他米松的效力较低,这意味着不良反应的风险降低。 它比醋酸氢化可的松更有效,因此在治疗中度至重度炎症性皮肤病方面更有效 .
醋酸倍他米松因其良好的安全性特征和疗效而脱颖而出,使其成为慢性皮肤病长期管理的首选。
生化分析
Biochemical Properties
Betamethasone valerate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties . It interacts with glucocorticoid receptors in the cytoplasm of sensitive cells, forming a steroid-receptor complex . This complex then enters the nucleus, where it binds to chromatin, resulting in changes in gene transcription .
Cellular Effects
This compound has been shown to reduce inflammation, itching, and redness in various skin conditions . It achieves this by suppressing the immune response, reducing the release of inflammatory substances like cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown that this compound can cause temporary suppression of adrenal function . No quantifiable amounts of free betamethasone were detectable in any of the preparations, indicating that this compound is stable over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in dogs, daily oral doses of 0.5, 1, or 2 mg betamethasone-17-valerate per kg body weight resulted in reduced body weight gain, leukopenia, lymphopenia, and eosinopenia, and thymic and adrenal atrophy .
Metabolic Pathways
Once absorbed through the skin, this compound is metabolized, primarily in the liver, and then excreted by the kidneys . Some corticosteroids and their metabolites are also excreted in the bile .
Transport and Distribution
This compound is widely distributed to the tissues . In pregnant rats, concentrations of this compound in maternal liver, kidneys, and adrenals and in the fetal membrane were higher than in maternal plasma .
Subcellular Localization
This compound, being a glucocorticoid, primarily acts within the cell nucleus. It forms a complex with the glucocorticoid receptor in the cytoplasm, which then translocates to the nucleus . Here, it binds to specific DNA sequences, leading to changes in gene transcription .
准备方法
合成路线和反应条件: 醋酸倍他米松的合成涉及用戊酸对倍他米松进行酯化。反应通常在硫酸或对甲苯磺酸等催化剂存在下进行。反应混合物在回流条件下加热以促进酯化过程。 然后通过重结晶或色谱技术对产物进行纯化 .
工业生产方法: 在工业环境中,醋酸倍他米松的生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控的反应条件,以确保最终产品的稳定性和质量。 采用高效液相色谱 (HPLC) 等先进的纯化方法来达到所需的纯度水平 .
化学反应分析
反应类型: 醋酸倍他米松会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成醋酸倍他米松衍生物。
还原: 还原反应可以将醋酸倍他米松转化为其相应的醇形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
水解: 酸性或碱性条件可以促进水解反应.
形成的主要产物:
氧化: 醋酸倍他米松衍生物。
还原: 倍他米松醇。
水解: 倍他米松和戊酸.
科学研究应用
醋酸倍他米松在科学研究中具有广泛的应用:
化学: 它被用作分析化学中的参考化合物,用于开发和验证色谱方法。
生物学: 醋酸倍他米松用于研究糖皮质激素的作用机制及其对细胞过程的影响。
医学: 该化合物广泛应用于临床研究中,以评估其在治疗炎症性皮肤病方面的疗效和安全性。它还在研究中用于治疗其他炎症性疾病。
相似化合物的比较
- Betamethasone dipropionate
- Clobetasol propionate
- Hydrocortisone valerate
Comparison: Betamethasone valerate is unique in its balance of potency and safety. Compared to betamethasone dipropionate and clobetasol propionate, this compound has a lower potency, which translates to a reduced risk of adverse effects. it is more potent than hydrocortisone valerate, making it more effective in treating moderate to severe inflammatory skin conditions .
This compound stands out due to its favorable safety profile and efficacy, making it a preferred choice for long-term management of chronic skin conditions.
属性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-SUYDQAKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022673 | |
| Record name | Betamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2152-44-5 | |
| Record name | Betamethasone valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone valerate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IFA5XM7R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does betamethasone valerate exert its anti-inflammatory effects?
A1: this compound, like other corticosteroids, primarily acts by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream effects:
- Transcriptional Regulation: The drug-receptor complex translocates to the nucleus and modulates the transcription of various genes involved in inflammation. []
- Anti-inflammatory Cytokine Suppression: It suppresses the production of pro-inflammatory cytokines like IL-4 and IL-13, key players in inflammatory responses. []
- Cellular Immune Response Modulation: this compound inhibits the proliferation and activation of immune cells, including lymphocytes, responsible for inflammation. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C27H37FO6 and a molecular weight of 476.59 g/mol. []
Q3: What spectroscopic data is available for this compound?
A3: The reference standard for this compound exhibits specific UV and infrared spectra. [] These spectra are crucial for identification and quality control purposes.
Q4: How does the formulation of this compound impact its stability?
A4: this compound can undergo degradation under certain conditions. Studies have explored the impact of different formulations on its stability.
- Cream vs. Ointment Base: this compound in an ointment base demonstrated significantly higher efficacy than in a fatty alcohol propylene glycol (FAPG) base, highlighting the importance of formulation. []
- Biopolymer Incorporation: Incorporation of this compound and sodium fusidate into a biopolymer base enhanced efficacy compared to a conventional formulation, suggesting improved drug delivery and stability. []
- Photostability: Research has investigated photostabilization strategies using compounds like titanium dioxide to protect this compound from UV-induced degradation. []
Q5: What is known about the absorption and distribution of topical this compound?
A5: While primarily intended for topical application, this compound can be absorbed systemically to some extent. Factors influencing absorption include:
- Skin Condition: Patients with extensive psoriasis exhibited greater systemic absorption compared to healthy individuals, highlighting the impact of skin barrier integrity. [, ]
- Vehicle and Occlusion: The vehicle used and the presence of occlusion can significantly influence the extent of absorption. [, ]
Q6: Were there any studies on the long-term effects of this compound?
A6: One study investigated the long-term use of this compound aerosol in children with asthma. After 11 months of treatment, substitution with a placebo led to symptom exacerbation, suggesting the efficacy of the drug in long-term management. Importantly, two children were able to discontinue therapy, indicating a low risk of dependency. [, ]
Q7: What dermatological conditions has this compound been studied for?
A7: Research has explored the efficacy of this compound in various dermatological conditions:
- Psoriasis: Studies demonstrate its effectiveness in treating scalp and plaque psoriasis, with comparisons to other treatments like calcipotriol and phototherapy. [, , , , , ]
- Atopic Dermatitis: this compound effectively reduced inflammation and improved skin barrier function in atopic dermatitis, with comparisons to tacrolimus. [, ]
- Vitiligo: While effective, this compound showed modest results in treating vitiligo, prompting investigations into combination therapies. []
- Phimosis: Topical this compound, alone and in combination with hyaluronidase, demonstrated significant efficacy in treating phimosis in boys. [, ]
- Other Conditions: Research also supports its use in conditions like seborrheic dermatitis, prurigo nodularis, and infected eczema. [, , ]
Q8: What analytical methods are employed for the characterization and quantification of this compound?
A8: Several analytical techniques are crucial in this compound research:
- High-Performance Liquid Chromatography (HPLC): This method allows for the separation, identification, and quantification of this compound and its degradation products. [, ]
- UV Spectrophotometry: UV spectrophotometry, particularly using the absorbance ratio method, facilitates simultaneous quantification of this compound in multi-component formulations. [, ]
- Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for the identification and purity assessment of this compound. []
Q9: What safety concerns are associated with this compound?
A9: While generally safe for topical use, potential side effects associated with this compound include:
- Skin Atrophy: Prolonged or excessive use can lead to skin thinning, highlighting the importance of appropriate treatment duration and monitoring. [, ]
- Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Systemic absorption, particularly with potent formulations or prolonged use, can potentially suppress the HPA axis, affecting cortisol production. [, ]
- Local Irritation: Some individuals may experience mild skin irritation, burning, or itching at the application site. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


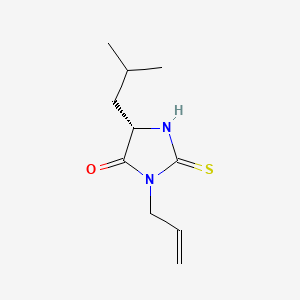
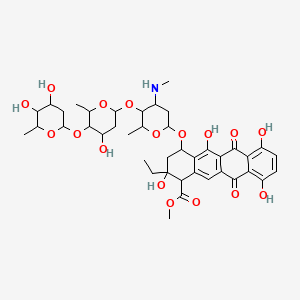
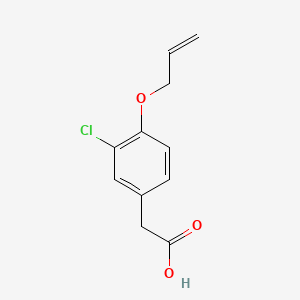
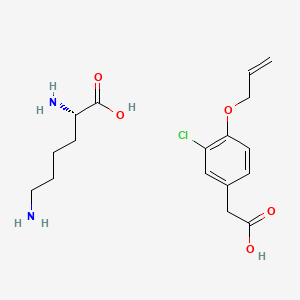
![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)
